4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C25H22Cl2N2O5 and a molecular weight of 501.37 g/mol . This compound is known for its unique chemical structure, which includes dichlorophenoxy and propoxybenzoate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps. One common method starts with the preparation of 2,3-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents like phosphorus pentachloride . This acyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. Finally, this intermediate is coupled with 4-propoxybenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(2,4-Dichlorophenoxy)propionyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(2-(2,4-Dichlorophenoxy)propionyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
What sets 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research applications, particularly in the fields of medicinal chemistry and biochemistry .
Properties
CAS No. |
764693-13-2 |
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Molecular Formula |
C25H22Cl2N2O5 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H22Cl2N2O5/c1-2-14-32-19-12-8-18(9-13-19)25(31)34-20-10-6-17(7-11-20)15-28-29-23(30)16-33-22-5-3-4-21(26)24(22)27/h3-13,15H,2,14,16H2,1H3,(H,29,30)/b28-15+ |
InChI Key |
FDXNBPYQDXWKRC-RWPZCVJISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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